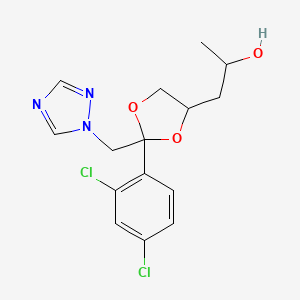

1,3-Dioxolane-4-ethanol, 2-(2,4-dichlorophenyl)-alpha-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)-

Descripción general

Descripción

1,3-Dioxolane-4-ethanol, 2-(2,4-dichlorophenyl)-alpha-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- is a useful research compound. Its molecular formula is C15H17Cl2N3O3 and its molecular weight is 358.2 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(2,4-Dichlorophenyl)-alpha-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-ethanol is 357.0646968 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dioxolane-4-ethanol, 2-(2,4-dichlorophenyl)-alpha-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxolane-4-ethanol, 2-(2,4-dichlorophenyl)-alpha-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1,3-Dioxolane-4-ethanol, 2-(2,4-dichlorophenyl)-alpha-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- is a complex organic molecule with significant potential in pharmacology. It features a dioxolane ring and a triazole moiety, which are known for their biological activities, particularly as antifungal and antibacterial agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 358.2 g/mol. The presence of the dichlorophenyl group is believed to enhance its biological activity by improving binding affinity to target sites in pathogens.

The triazole ring in this compound is known to inhibit the synthesis of fungal cell walls by targeting enzymes involved in ergosterol biosynthesis. This mechanism is critical for the effectiveness of many antifungal agents. The specific structural features of 1,3-Dioxolane-4-ethanol allow it to interact with these enzymes effectively, potentially leading to enhanced antifungal properties compared to other compounds without such substitutions .

Biological Activity

Research indicates that this compound exhibits significant antifungal and antibacterial activities. Below are key findings from various studies:

Antifungal Activity

- Inhibition of Fungal Growth : The compound has been shown to inhibit the growth of various fungal pathogens, including Candida albicans and Aspergillus species. The inhibition is primarily due to the disruption of ergosterol synthesis in fungal cell membranes .

- Comparison with Other Antifungals : In comparative studies with established antifungals like Ketoconazole , Fluconazole , and Voriconazole , 1,3-Dioxolane-4-ethanol demonstrated comparable or superior efficacy against certain strains.

Antibacterial Activity

The compound also exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to penetrate bacterial cell walls and disrupt essential metabolic processes .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications in the triazole moiety significantly influence the biological activity of the compound. For instance:

- Substituents on the Triazole Ring : Variations in substituents can enhance or diminish antifungal potency. Compounds with longer side chains generally exhibit improved activity against fungal pathogens .

- Dichlorophenyl Group : The presence of this group has been correlated with increased binding affinity for target enzymes involved in fungal growth inhibition.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ketoconazole | Imidazole-based antifungal | Broad-spectrum antifungal activity |

| Sulconazole | Triazole derivative | Antifungal properties |

| Fluconazole | Triazole ring with fluorine substitution | Effective against systemic fungal infections |

| Voriconazole | Triazole-based structure | Broad-spectrum antifungal |

Case Studies

Several case studies have highlighted the potential applications of 1,3-Dioxolane-4-ethanol in clinical settings:

- Clinical Trials for Fungal Infections : Initial trials have shown promising results in patients suffering from resistant fungal infections where traditional therapies failed. The compound's unique mechanism allows it to overcome resistance mechanisms commonly seen in fungal pathogens .

- Synergistic Effects : Studies indicate that when used in combination with other antifungals, such as itraconazole analogues, there can be a synergistic effect that enhances overall efficacy against resistant strains .

Aplicaciones Científicas De Investigación

Structural Features

The compound's structure includes:

- A dioxolane ring

- A triazole moiety

- A dichlorophenyl substitution

These features are critical for its pharmacological properties and interactions with biological targets.

Antifungal Activity

1,3-Dioxolane derivatives are primarily explored for their antifungal properties. The triazole ring is known for its ability to inhibit fungal cell wall synthesis. This mechanism is crucial in treating various fungal infections, particularly those resistant to conventional therapies.

Comparison with Other Antifungal Agents

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ketoconazole | Imidazole-based antifungal | Broad-spectrum antifungal activity |

| Sulconazole | Triazole derivative | Antifungal properties |

| Fluconazole | Triazole with fluorine substitution | Effective against systemic fungal infections |

| Voriconazole | Triazole-based structure | Broad-spectrum antifungal |

The unique combination of the dioxolane ring and the triazole moiety in 1,3-Dioxolane-4-ethanol may provide distinct pharmacological advantages compared to other similar compounds.

Antibacterial Properties

Research indicates that this compound also exhibits antibacterial activity. Its effectiveness against specific bacterial strains can be attributed to its structural characteristics that facilitate interaction with bacterial enzymes and cell wall components.

Example Synthesis Protocol

A typical synthesis protocol might involve:

- Dissolving starting materials in a solvent (e.g., acetone).

- Adding reagents (e.g., potassium carbonate) to initiate the reaction.

- Refluxing the mixture under controlled conditions until completion.

- Isolating the product through extraction and purification techniques.

Biological Interaction Studies

Studies have focused on the binding affinities of 1,3-Dioxolane-4-ethanol to various target enzymes and receptors involved in fungal infections. Modifications to the triazole moiety have been shown to significantly influence both efficacy and safety profiles.

Notable Research Findings

- Interaction studies demonstrate that specific substitutions on the triazole ring can enhance antifungal activity while reducing toxicity.

- In vitro studies reveal that derivatives of this compound exhibit potent activity against resistant fungal strains, highlighting its potential as a lead compound for drug development.

Clinical Implications

The ongoing research into 1,3-Dioxolane derivatives suggests promising applications in treating resistant infections in clinical settings. Further investigations into dosage forms and delivery mechanisms are essential for translating these findings into effective therapies.

Propiedades

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2N3O3/c1-10(21)4-12-6-22-15(23-12,7-20-9-18-8-19-20)13-3-2-11(16)5-14(13)17/h2-3,5,8-10,12,21H,4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQHZORIRZCPLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891628 | |

| Record name | 1‐[2‐(2,4‐Dichlorophenyl)‐2‐[(1H‐1,2,4‐triazol‐1‐ yl)methyl]‐1,3‐dioxolan‐4‐yl]propan‐2‐ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104390-57-0 | |

| Record name | CGA-118244 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104390570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1‐[2‐(2,4‐Dichlorophenyl)‐2‐[(1H‐1,2,4‐triazol‐1‐ yl)methyl]‐1,3‐dioxolan‐4‐yl]propan‐2‐ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGA-118244 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FC97JJ98Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.